molecular formula C29H38N2O4 B15100619 (4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione

Cat. No.: B15100619
M. Wt: 478.6 g/mol
InChI Key: VBAWRWTUAMIYJX-SHHOIMCASA-N
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Description

“5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including a pyrrolidinone ring, a hydroxy group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” would likely involve multiple steps, including:

  • Formation of the pyrrolidinone ring through cyclization reactions.
  • Introduction of the hydroxy group via selective hydroxylation.
  • Attachment of the substituted phenyl groups through Friedel-Crafts acylation or alkylation reactions.
  • Use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

  • Oxidation of the hydroxy group would yield a ketone or aldehyde.
  • Reduction of the carbonyl groups would yield alcohols.
  • Substitution reactions would introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

  • Used as a building block for more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in drug discovery and development.
  • Investigated for its interactions with biological macromolecules.

Medicine

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Used in the synthesis of specialty chemicals.
  • Potential applications in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal purposes, it might involve:

  • Binding to specific receptors or enzymes.
  • Modulating signaling pathways.
  • Interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(methoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one”
  • “5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(ethoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one”

Uniqueness

  • The presence of the propan-2-yloxy group may confer unique reactivity or biological activity.
  • The specific arrangement of functional groups may result in distinct physical and chemical properties.

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O4/c1-19(2)35-23-15-11-21(12-16-23)26(32)24-25(20-9-13-22(14-10-20)29(3,4)5)31(28(34)27(24)33)18-8-17-30(6)7/h9-16,19,25,32H,8,17-18H2,1-7H3/b26-24+

InChI Key

VBAWRWTUAMIYJX-SHHOIMCASA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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